Bis(2-diphenylphosphinophenyl)ether
Overview
Description
Synthesis Analysis
DPEphos and its complexes can be synthesized through various methods, including hydrothermal synthesis for the dioxide version, indicating the flexibility and adaptability of synthesis routes for tailoring ligand properties and enhancing yields and purity of the final products (L. Xiu, 2007).
Molecular Structure Analysis
Structural characterization of DPEphos complexes, such as Cu(I) and Ni(II) complexes, reveals pseudotetrahedral geometries and novel emission properties. X-ray crystallography provides insights into the coordination environment and the influence of DPEphos on the electronic properties of the metal center (S. Kuang et al., 2002).
Chemical Reactions and Properties
DPEphos complexes exhibit unique chemical reactivity and photophysical properties. For instance, Cu(I) complexes with DPEphos show reversible redox behavior and exceptional photophysical characteristics due to their charge-transfer excited states, highlighting the ligand's role in facilitating electron transfer and light-emitting processes (S. Kuang et al., 2002).
Physical Properties Analysis
The physical properties of DPEphos complexes, such as solubility, thermal stability, and luminescence, are significantly influenced by the ligand's structure. DPEphos-containing complexes demonstrate strong luminescence and thermal stability, indicating their potential for applications in materials science and catalysis (E. S. Krivorot’ko et al., 2016).
Chemical Properties Analysis
The chemical properties of DPEphos, such as its ability to stabilize various metal centers in different oxidation states and facilitate a wide range of chemical transformations, underscore its versatility as a ligand. The synthesis and characterization of silver(I) complexes with DPEphos reveal insights into the ligand's ability to modulate the electronic and structural properties of metal complexes (Sen Gao et al., 2014).
Scientific Research Applications
Synthesis Techniques :
- Hydrothermal synthesis of Bis(2-diphenylphosphinophenyl)ether dioxide is found to be an effective, simple, and environmentally friendly method, yielding high-purity products (L. Xiu, 2007).
Applications in Organometallic Chemistry :
- Novel amphiphilic diphosphines, including derivatives based on Bis(2-diphenylphosphinophenyl)ether, have been synthesized and used in hydroformylation reactions, showcasing high activity and efficiency (A. Buhling et al., 1997).
Photophysical and Electrochemical Properties :
- Heteroleptic Copper(I) complexes prepared from Bis(2-diphenylphosphinophenyl)ether and other ligands have been investigated, revealing insights into their electronic and structural properties, relevant for electroluminescent devices and photoredox catalysis (E. Leoni et al., 2018).
Catalysis in Organic Synthesis :
- A highly active palladium catalyst system for the arylation of anilines, involving Bis(2-diphenylphosphinophenyl)ether, has been developed, demonstrating effectiveness in a variety of substrates including electron-poor anilines and electron-rich aryl bromides (J. Sadighi et al., 1998).
Complex Formation and Structural Characterization :
- Studies on the synthesis and characterization of Cu(I) and Ni(II) complexes containing Bis(2-diphenylphosphinophenyl)ether have been conducted, revealing novel emission properties for the Cu(I) species (S. Kuang et al., 2002).
Safety And Hazards
Future Directions
DPEphos has been used in the synthesis of strongly phosphorescent copper(I) halide complexes, which exhibit intense blue-green phosphorescence with a lifetime of 1 μs in the solid state . These complexes are thermally stable and suitable for application in luminescent devices . This suggests potential future directions in the development of luminescent materials.
properties
IUPAC Name |
[2-(2-diphenylphosphanylphenoxy)phenyl]-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28OP2/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXZOQOZERSHHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28OP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401575 | |
Record name | [Oxydi(2,1-phenylene)]bis(diphenylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-diphenylphosphinophenyl)ether | |
CAS RN |
166330-10-5 | |
Record name | Bis[2-(diphenylphosphino)phenyl] ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166330-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [Oxydi(2,1-phenylene)]bis(diphenylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[(diphenylphosphino)phenyl]ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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